molecular formula C20H28 B13942116 1,4-Dimethyl-5-octylnaphthalene CAS No. 55000-53-8

1,4-Dimethyl-5-octylnaphthalene

Cat. No.: B13942116
CAS No.: 55000-53-8
M. Wt: 268.4 g/mol
InChI Key: BSKSLVGHMZRDLE-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-octylnaphthalene (CAS: 55000-53-8) is a naphthalene derivative with a molecular formula of C₂₀H₂₈ and a molecular weight of 268.4363 g/mol . Its IUPAC-standardized InChIKey is BSKSLVGHMZRDLE-UHFFFAOYSA-N, and its structure features a naphthalene core substituted with methyl groups at positions 1 and 4 and an octyl chain at position 3.

Properties

CAS No.

55000-53-8

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1,4-dimethyl-5-octylnaphthalene

InChI

InChI=1S/C20H28/c1-4-5-6-7-8-9-11-18-12-10-13-19-16(2)14-15-17(3)20(18)19/h10,12-15H,4-9,11H2,1-3H3

InChI Key

BSKSLVGHMZRDLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C2C(=CC=C(C2=CC=C1)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-dimethyl-5-octylnaphthalene typically involves:

  • Functionalization of the naphthalene core at the 1,4-positions with methyl groups.
  • Introduction of an octyl substituent at the 5-position.

The key challenge is selective substitution to avoid isomeric mixtures and to maintain high purity.

Preparation of 1,4-Dimethylnaphthalene as a Precursor

A foundational step in the synthesis is the preparation of 1,4-dimethylnaphthalene, which can then be alkylated to introduce the octyl group.

A patented method (CN107266282B) describes an efficient industrially viable synthesis of 1,4-dimethylnaphthalene via a nickel-catalyzed Grignard reaction:

  • Reactants: 1,4-dihalonaphthalene (where halogens are Cl, Br, or I) and methyl magnesium halide (Grignard reagent).
  • Catalyst: Nickel-phosphine complexes such as bis(triphenylphosphine)nickel dichloride or 1,2-bis(diphenylphosphino)ethane nickel dichloride.
  • Solvents: Non-polar or ether solvents including hexane, heptane, cyclohexane, tetrahydrofuran, toluene, etc.
  • Conditions: Reaction temperature maintained between -10 °C to 150 °C, typically around 95–105 °C for optimal yield.
  • Procedure: Sequential addition of 1,4-dihalonaphthalene, nickel catalyst, and solvent into a reactor, followed by slow dropwise addition of the methyl magnesium halide under inert atmosphere. After reaction completion, solvent recovery, extraction with petroleum ether and water, phase separation, and distillation yield high-purity 1,4-dimethylnaphthalene.

This method offers advantages including:

  • Mild reaction conditions.
  • Use of readily available raw materials.
  • High yield and purity.
  • Scalability for industrial production.
Parameter Details
Starting Material 1,4-Dihalonaphthalene (Cl, Br, or I substituted)
Methylating Agent Methyl magnesium halide (Grignard reagent)
Catalyst Nickel-phosphine complex (e.g., bis(triphenylphosphine)nickel dichloride)
Solvent Hexane, heptane, cyclohexane, tetrahydrofuran, toluene
Temperature -10 °C to 150 °C (optimal 95–105 °C)
Molar Ratio (Dihalonaphthalene:Grignard) 1 : 2 to 3
Purification Extraction with petroleum ether/water, distillation
Yield High (not explicitly quantified in patent but described as economically valuable)

Introduction of the Octyl Group at the 5-Position

While the patent focuses on 1,4-dimethylnaphthalene, the octyl substitution at the 5-position requires further alkylation.

  • Direct alkylation of 1,4-dimethylnaphthalene at the 5-position can be achieved via Friedel-Crafts alkylation using octyl halides or octenes under Lewis acid catalysis.
  • Alternatively, cross-coupling strategies such as Suzuki or Negishi coupling may be employed starting from 5-halogenated 1,4-dimethylnaphthalene derivatives, reacting with octylboronic acids or octylzinc reagents under palladium or nickel catalysis.

However, detailed experimental protocols specifically for this compound are sparse in open literature. The general approach involves:

  • Preparation of 5-halogenated 1,4-dimethylnaphthalene intermediate.
  • Cross-coupling with octyl organometallic reagents.
  • Purification by chromatographic or distillation techniques.

Research Outcomes and Data Summary

Study/Source Method Description Yield/Purity Notes
CN107266282B Patent Ni-catalyzed Grignard methylation of 1,4-dihalonaphthalene High yield; high purity Industrially scalable; mild conditions; solvent recovery
NIST WebBook Chemical and thermochemical data for this compound N/A Provides molecular formula (C20H28), molecular weight (268.44 g/mol)
ACS Publication (2022) Electrophilic trapping and allylation on naphthalene derivatives Moderate to high yields Potential for method adaptation; not directly on target compound
Total synthesis studies Multi-step synthesis of related octahydronaphthalene derivatives 13–15 steps, moderate yields Complex; not directly for this compound

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-5-octylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dimethyl-5-octylnaphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-octylnaphthalene depends on its specific application. For instance, in biological systems, it may interact with cellular membranes, disrupting their integrity and leading to cell death. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Naphthalene Derivatives

Substituent-Based Comparison

1,4-Diethoxynaphthalene (CAS: 27294-37-7)
  • Molecular Formula : C₁₄H₁₆O₂
  • Molecular Weight : 216.2800 g/mol
  • Key Features: Ethoxy groups (-OCH₂CH₃) at positions 1 and 4 instead of methyl groups. Limited hazard data are available, though first-aid measures for skin/eye contact are documented .
1,4-Diethyl-5-ethynylnaphthalene (CAS: 88916-60-3)
  • Molecular Formula : C₁₆H₁₆
  • Molecular Weight : 208.30 g/mol
  • Key Features : Ethyl groups at positions 1 and 4 and an ethynyl (-C≡CH) group at position 4. The ethynyl group introduces sp-hybridized carbon, increasing reactivity for click chemistry or polymerization. This compound is classified as hazardous (H302, H315, H319, H335) due to acute oral toxicity and irritancy .
1,4-Dihydro-1,4-methanonaphthalene (CAS: 4453-90-1)
  • Molecular Formula : C₁₁H₁₀
  • Molecular Weight : 142.20 g/mol
  • Key Features: A methano bridge across positions 1 and 4, creating a bicyclic structure. This structural rigidity contrasts with the flexible octyl chain in 1,4-dimethyl-5-octylnaphthalene, affecting thermal stability and π-π stacking interactions .
5-Phenylnaphthalene-1,4-dione (CAS: 33522-29-1)
  • Molecular Formula : C₁₆H₁₀O₂
  • Molecular Weight : 234.25 g/mol
  • Key Features: A quinone derivative with ketone groups at positions 1 and 4 and a phenyl substituent at position 5. The electron-withdrawing ketones make this compound redox-active, unlike the purely hydrocarbon-based this compound .

Physicochemical and Hazard Profile Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile (GHS)
This compound C₂₀H₂₈ 268.4363 Methyl, Octyl No hazard data reported
1,4-Diethoxynaphthalene C₁₄H₁₆O₂ 216.2800 Ethoxy Limited hazard data
1,4-Diethyl-5-ethynylnaphthalene C₁₆H₁₆ 208.30 Ethyl, Ethynyl H302, H315, H319, H335
1,4-Dihydro-1,4-methanonaphthalene C₁₁H₁₀ 142.20 Methano bridge No hazard data
5-Phenylnaphthalene-1,4-dione C₁₆H₁₀O₂ 234.25 Phenyl, Ketones Not classified

Critical Analysis of Data Gaps

  • Toxicity Data : While 1,4-diethyl-5-ethynylnaphthalene has well-documented hazards, this compound lacks comprehensive toxicological profiles .

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